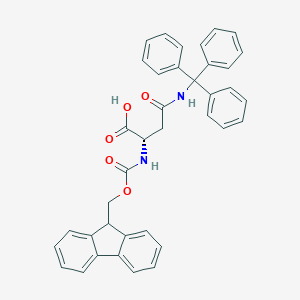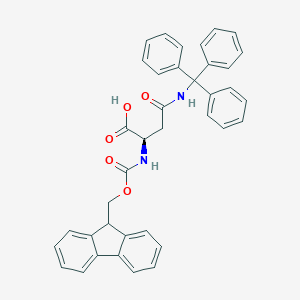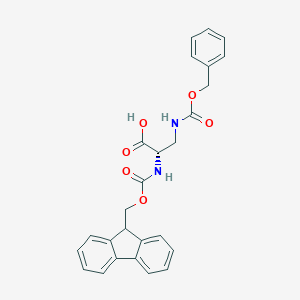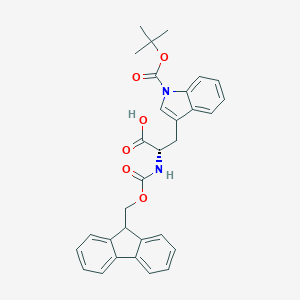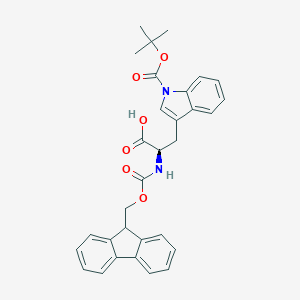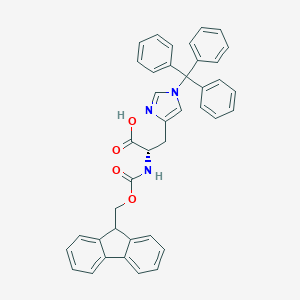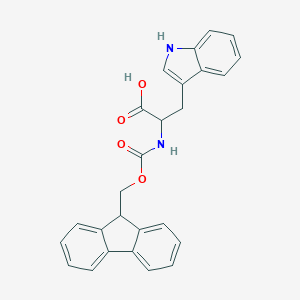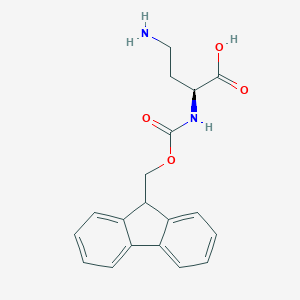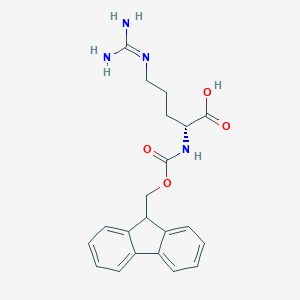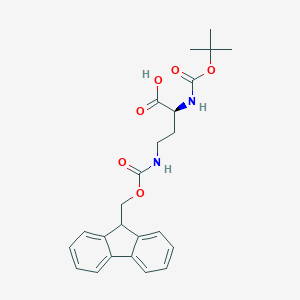
Boc-Dab(Fmoc)-OH
説明
Boc-Dab(Fmoc)-OH, also known as Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, is a compound with the molecular formula C24H28N2O6 . It has a molecular weight of 440.49 g/mol .
Molecular Structure Analysis
The IUPAC name for Boc-Dab(Fmoc)-OH is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI string and the SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Boc-Dab(Fmoc)-OH is a powder . It has a molecular weight of 440.49 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Synthesis Techniques : Rao, Tantry, and Babu (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH, starting from Fmoc-Asp/Glu, using a strategy that involved converting acid function to acyl azides and Curtius rearrangement (Rao, Tantry, & Babu, 2006).
Hofmann Rearrangement : Yamada et al. (2004) used a polymer-supported hypervalent iodine reagent in water to facilitate Hofmann rearrangement of Nalpha-Boc-L-Gln-OH, yielding Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high efficiency. This process also led to the successful synthesis of Fmoc-Dab(Boc)-OH (Yamada et al., 2004).
Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) conducted a study on polypeptides, utilizing lysine and glycine to prepare Fmoc-L-Lys(Boc)-OH. This study aimed to simplify and improve the synthetic methods of polypeptides (Zhao Yi-nan & Key, 2013).
Peptide Nucleic Acid Oligomerization : Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based peptide nucleic acid (PNA) oligomerization. They demonstrated that DAP monomers, when incorporated into PNA, bind selectively to complementary DNA strands, highlighting the utility of Fmoc/Boc-protected monomers (Amant & Hudson, 2012).
Hydrogelation and Self-Assembly : Cheng et al. (2010) investigated the self-assembly and hydrogelation properties of two Fmoc-tripeptides, observing significant differences in self-assembled structures and hydrogel properties based on sequence variations. This study underscores the influence of sequence on the self-assembled fibril structure, and hydrogel modulus and anisotropy (Cheng et al., 2010).
Introduction of Fmoc and Alloc Protecting Groups : Khattab et al. (2010) described new Fmoc/Alloc-oxime reagents for introducing Fmoc and Alloc protecting groups in peptide chemistry. These reagents were found to be highly effective and free of common side reactions, providing a significant advancement in peptide synthesis (Khattab et al., 2010).
Solid-Phase Peptide Synthesis : Alewood et al. (1997) discussed rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries, emphasizing the importance of these protocols in improving coupling efficiencies and overall outcomes in peptide synthesis (Alewood et al., 1997).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTTZGQUEOBL-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dab(Fmoc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



